

An In-depth Technical Guide to the Physical Properties of 3-Cyclopentylpropionic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopentylpropionic acid

Cat. No.: B041826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Cyclopentylpropionic acid**, also known as cypionic acid, is an aliphatic carboxylic acid with the chemical formula $C_8H_{14}O_2$.^{[1][2]} Its distinctive structure, featuring a cyclopentyl group attached to a propionic acid chain, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.^{[1][3]} This compound is particularly significant in the pharmaceutical industry, where it serves as a critical building block for synthesizing various Active Pharmaceutical Ingredients (APIs), most notably ester prodrugs like testosterone cypionate.^{[2][4]} The lipophilicity conferred by the cyclopentyl moiety is often utilized to enhance the metabolic stability and pharmacokinetic profiles of drug molecules.^[3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a workflow for a key measurement.

Core Physical and Chemical Properties

The physical characteristics of **3-Cyclopentylpropionic acid** are essential for its application in chemical synthesis, influencing reaction conditions, purification methods, and formulation development. The compound is typically supplied as a clear, colorless to light yellow liquid at room temperature.^{[1][4][5]}

Data Summary

The quantitative physical properties of **3-Cyclopentylpropionic acid** are summarized in the table below. Data has been compiled from various chemical suppliers and databases. It is

important to note the variations in reported values, such as boiling point, which are dependent on pressure. A significant discrepancy exists in the reported melting point, with several sources listing 131 °C, which contradicts the substance's observed state as a liquid at 25 °C.[4][6][7][8][9] This is likely an error propagated across data sources.

Property	Value	Conditions
CAS Number	140-77-2	N/A
Molecular Formula	C ₈ H ₁₄ O ₂	N/A
Molecular Weight	142.20 g/mol	N/A
Appearance	Clear colorless to yellow liquid	Room Temperature
Boiling Point	130-132 °C[6]	at 12 mmHg
123 °C	at 6 mmHg	
247.2 °C[7]	at 760 mmHg	
Density	0.996 g/mL[6]	at 25 °C
1.01 g/cm ³	Specific Gravity (20/20)	
Refractive Index	1.457[6]	at 20 °C
Flash Point	47 °C (116.6 °F)[10]	Closed Cup
122 °C (251.6 °F)[7]	N/A	
Solubility	Insoluble in water[4][7]	N/A
Slightly soluble in Chloroform, Methanol[4][6]	N/A	
pKa (Predicted)	4.81 ± 0.10[4][7]	N/A

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization and process development. The following sections detail standard methodologies for measuring the key physical properties of liquid compounds like **3-Cyclopentylpropionic acid**.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[11\]](#) For small sample volumes, the micro-reflux method is a convenient and accurate technique.[\[12\]](#)

Apparatus:

- Small test tube (e.g., 150 mm diameter)
- Thermometer with a range appropriate for the expected boiling point
- Heating block or oil bath
- Magnetic stirrer and a small stir bar
- Clamps and stand

Procedure:

- Add approximately 0.5 mL of **3-Cyclopentylpropionic acid** and a small magnetic stir bar to the test tube.
- Clamp the test tube securely within the heating block or oil bath.
- Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.
- Turn on the stirrer to ensure smooth boiling and prevent bumping.
- Begin heating the apparatus gently. Observe the liquid for the onset of boiling (bubble formation) and the condensation of vapor on the walls of the test tube.[\[12\]](#)
- A "reflux ring" of condensing liquid will become visible on the tube walls. The thermometer bulb should be positioned at the level of this ring for an accurate measurement.
- When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[\[12\]](#)

- Record the temperature and the ambient atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer or Measuring Cylinder Method)

Density is the mass of a substance per unit volume ($\rho = m/V$).^{[13][14]} It is a characteristic property that can be used to identify a substance and assess its purity.

Apparatus:

- Electronic balance (accurate to at least 0.001 g)
- Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy
- Thermometer

Procedure:

- Ensure the graduated cylinder or pycnometer is clean and completely dry.
- Measure the mass of the empty, dry container using the electronic balance. Record this as m_1 .^[13]
- Carefully add a known volume of **3-Cyclopentylpropionic acid** to the container. If using a graduated cylinder, pour approximately 10-20 mL and read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error.^{[14][15]} If using a pycnometer, fill it completely. Record the volume as V .
- Measure the combined mass of the container and the liquid. Record this as m_2 .^[13]
- Measure the temperature of the liquid, as density is temperature-dependent.
- Calculate the mass of the liquid (m) by subtracting the mass of the empty container: $m = m_2 - m_1$.
- Calculate the density using the formula: $\rho = m / V$.

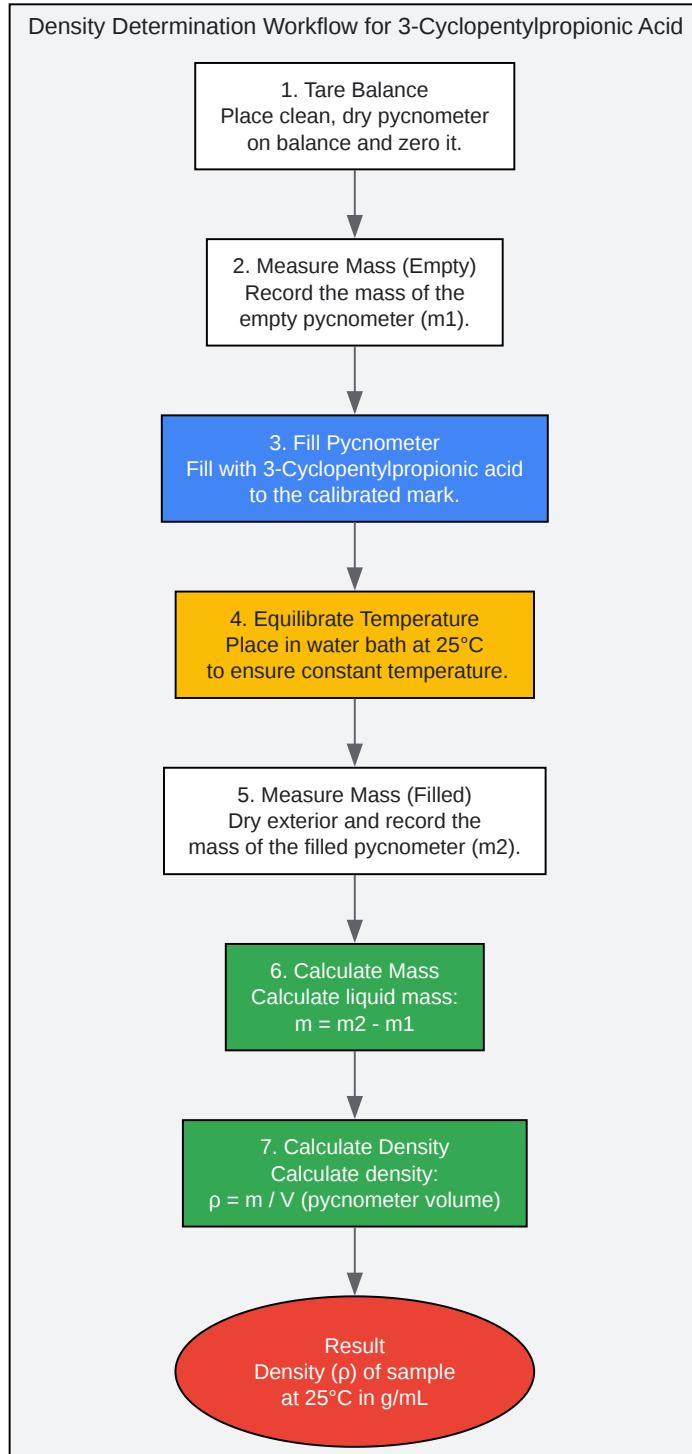
- For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[13][16]

Determination of Solubility (Shake-Flask Method)

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[17] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[18]

Apparatus:

- Several sealable flasks or vials
- Orbital shaker or agitator with temperature control
- Analytical balance
- Centrifuge and/or filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer, depending on the analyte and required sensitivity)
- Solvents of interest (e.g., water, chloroform, methanol)


Procedure:

- Add an excess amount of **3-Cyclopentylpropionic acid** (the solute) to a known volume of the chosen solvent in a flask. The excess solid ensures that a saturated solution will be formed.[18]
- Seal the flask to prevent solvent evaporation.
- Place the flask in a temperature-controlled shaker and agitate it for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[18]
- After agitation, allow the flask to stand at the same constant temperature to let the undissolved solute settle.[17]

- Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are included, the sample should be centrifuged and/or filtered.[18]
- Accurately dilute the sample with a suitable solvent to a concentration within the working range of the analytical instrument.
- Analyze the concentration of **3-Cyclopentylpropionic acid** in the diluted sample using a pre-calibrated analytical method.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the density of **3-Cyclopentylpropionic acid**, a fundamental physical property.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Cypionic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Cyclopentylpropionic Acid | High-Purity Reagent [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 3-Cyclopentylpropionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 3-Cyclopentylpropionic acid CAS#: 140-77-2 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. 3-Cyclopentylpropionic acid - Safety Data Sheet [chemicalbook.com]
- 10. 3-Cyclopentylpropionic acid, 98% | Fisher Scientific [fishersci.ca]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. embibe.com [embibe.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Cyclopentylpropionic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041826#3-cyclopentylpropionic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com